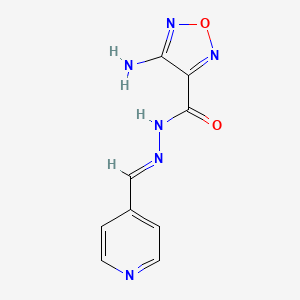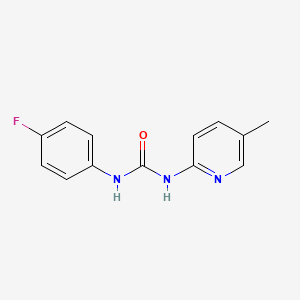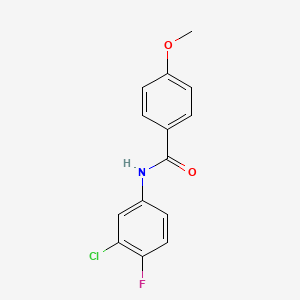![molecular formula C16H24N6O2S B5591520 4-[4-(丁基磺酰基)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶](/img/structure/B5591520.png)
4-[4-(丁基磺酰基)-1-哌嗪基]-6-(3-甲基-1H-吡唑-1-基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related pyrimidine and piperazine derivatives typically involves nucleophilic substitution reactions, starting from base compounds followed by reactions with various sulfonyl chlorides. These syntheses are characterized by the formation of the core pyrimidine structure, to which different substituents are added, influencing the compound's final properties and activities (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is significantly influenced by their substituents, which can affect the compound's overall shape, electronic distribution, and potential for intramolecular interactions. These aspects are crucial for understanding the compound's reactivity and interaction with biological targets. N4-substituted pyrazolopyrimidines, for example, show variations in their crystallization and hydrogen bonding patterns, which are essential for their biological activity and solubility (Trilleras et al., 2008).
Chemical Reactions and Properties
Compounds in this category often undergo reactions typical for pyrimidines and piperazines, including nucleophilic substitutions, additions, and cyclizations. Their chemical properties, such as reactivity towards different reagents, are dictated by the functional groups attached to the core structures. The presence of a butylsulfonyl group and a piperazine ring in the molecule suggests a likelihood of engaging in reactions typical for sulfonamides and secondary amines, respectively (Xu et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, can be inferred from similar compounds within the same chemical family. The introduction of sulfonyl and piperazine groups often affects the solubility and crystalline structure of these compounds, potentially enhancing their application in different solvents and conditions (Bushuev et al., 2010).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are crucial for the compound's interactions and stability. The specific arrangement of atoms within the compound's structure, particularly the electron-donating or withdrawing effects of the substituents, dictates these properties. For instance, the presence of a butylsulfonyl group might impact the compound's acidity and reactivity in chemical reactions aimed at further functionalization (Alsaedi et al., 2019).
科学研究应用
合成和抗菌应用
研究重点介绍了新型吡唑并[1,5-a]嘧啶衍生物的合成,展示了它们的潜在抗菌功效。一项研究合成了一系列吡唑并[1,5-a]嘧啶环系统,发现含有1个砜基的衍生物对细菌和真菌表现出比含有2个砜基的衍生物更有效的抗菌活性(Alsaedi 等人,2019 年)。另一项对含有磺酰基部分的嘧啶、吡唑并嘧啶和吡唑并三嗪衍生物的研究揭示了抗菌活性,一些化合物具有活性(Ammar 等人,2004 年)。
对癌细胞系的抗增殖活性
对 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物的一项研究发现了对人癌细胞系的抗增殖作用,确定了具有抗癌剂潜力的化合物(Mallesha 等人,2012 年)。
抗病毒特性
对吡唑并[3,4-d]嘧啶的研究表明,它们对人类肠道病毒,特别是柯萨奇病毒,在纳摩尔浓度下具有显着的特异性和功效,突出了新型强效抗病毒剂(Chern 等人,2004 年)。
新型杂环化合物的开发
一些研究重点关注了含有磺酰胺基部分的新型杂环化合物的合成,显示出作为抗菌剂的潜力。这些工作包括创建具有潜在高抗菌活性的吡喃、吡啶、哒嗪、吡唑和恶唑衍生物(Azab 等人,2013 年)。
安全和危害
未来方向
属性
IUPAC Name |
4-(4-butylsulfonylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-3-4-11-25(23,24)21-9-7-20(8-10-21)15-12-16(18-13-17-15)22-6-5-14(2)19-22/h5-6,12-13H,3-4,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQQJVDTEYIWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5591475.png)
![N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)
![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)

![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)

![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)

![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)
![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4-(1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5591542.png)